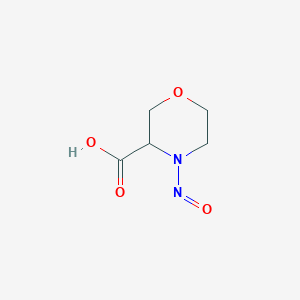
4-nitrosomorpholine-3-carboxylic Acid
Overview
Description
4-nitrosomorpholine-3-carboxylic acid (NMCA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a nitrosamine derivative of morpholine and has the potential to act as a carcinogen. However, it is also used in various biochemical and physiological studies due to its ability to interact with biological molecules.
Scientific Research Applications
Bacterial Formation and Nitrosation
Research by Calmels et al. (1991) in the domain of carcinogenesis focused on the bacterial catalysis in intragastric formation of N-nitrosothiazolidine-4-carboxylic acid and N-nitrosomorpholine. This study utilized a rat model with omeprazole-induced achlorhydria and demonstrated that nitrosation-proficient bacteria can significantly increase the formation of these N-nitrosamines, including N-nitrosomorpholine, from their respective amino precursors and nitrate or nitrite (Calmels et al., 1991).
Carcinogenicity and Deuterium Substitution
The study by Lijinsky et al. (1976) explored the effects of deuterium substitution on the carcinogenicity of 4-nitrosomorpholine. It was found that alpha-deuterium-labeled 4-nitrosomorpholine induced significantly fewer liver tumors in rats compared to the unlabeled compound, suggesting the importance of a bond linking a hydrogen (deuterium) atom with carbon adjacent to the nitrosamino function in the carcinogenic action of 4-nitrosomorpholine (Lijinsky et al., 1976).
Metabolic Activation and Genotoxic Effects
Robichová et al. (2004) investigated the genotoxic effects of N-nitrosomorpholine (NMOR) in mammalian cells. The study aimed to understand the extent to which NMOR requires metabolic activation. Results indicated that NMOR can induce DNA damage directly through its activation by drug-metabolizing enzymes and indirectly via the formation of reactive oxygen/nitrogen species (Robichová et al., 2004).
Photocleavage of Carboxylic Acids
Papageorgiou et al. (2000) researched the efficiency of photolysis of 1-acyl-7-nitroindolines, which are precursors for carboxylic acids and found that certain substitutions can significantly improve photolysis efficiency. This study is relevant as it explores the release of carboxylates from such compounds, which can include derivatives of 4-nitrosomorpholine-3-carboxylic acid (Papageorgiou et al., 2000).
properties
IUPAC Name |
4-nitrosomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-3-11-2-1-7(4)6-10/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGULUNPYYHYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1N=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



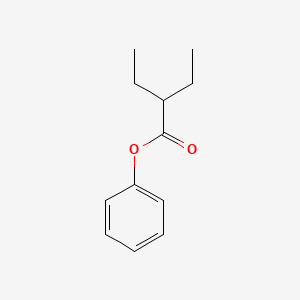
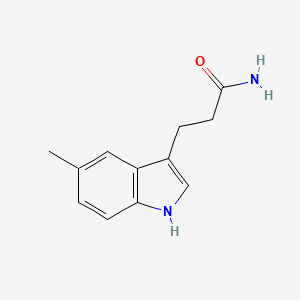
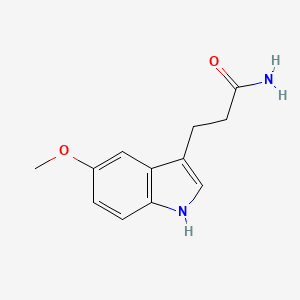

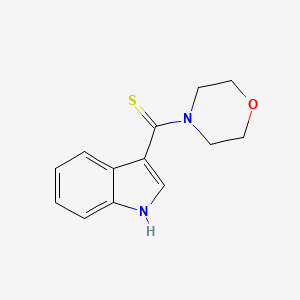
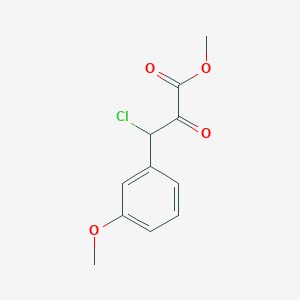
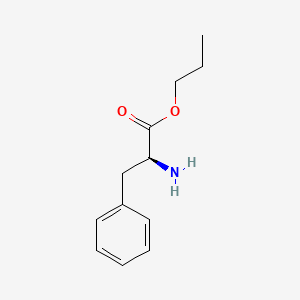
![2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3271489.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3271512.png)
![2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B3271531.png)

